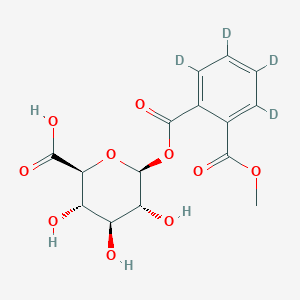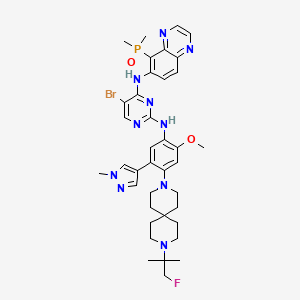
Egfr-IN-22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-22 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane protein involved in the regulation of cell growth and differentiation. This compound has shown significant promise in the treatment of non-small cell lung cancer (NSCLC) by selectively targeting mutant forms of EGFR, which are often implicated in the development and progression of this type of cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process and ensure consistency in the quality of the final product .
化学反应分析
Types of Reactions
Egfr-IN-22 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized quinazoline compounds .
科学研究应用
Egfr-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of EGFR inhibitors.
Biology: Employed in cell-based assays to investigate the role of EGFR in cell signaling and proliferation.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy in treating EGFR-mutant NSCLC.
Industry: Applied in the development of new therapeutic agents targeting EGFR and related pathways .
作用机制
Egfr-IN-22 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This inhibits the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell growth and survival. The primary molecular targets include the EGFR itself and associated signaling proteins such as AKT and ERK .
相似化合物的比较
Similar Compounds
Gefitinib: Another EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Similar to gefitinib, it targets the ATP-binding site of EGFR.
Osimertinib: A third-generation EGFR inhibitor that is effective against T790M resistance mutations
Uniqueness of Egfr-IN-22
This compound is unique in its ability to selectively inhibit mutant forms of EGFR with high potency. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic efficacy. Additionally, this compound has shown promising results in overcoming resistance mechanisms that limit the effectiveness of other EGFR inhibitors .
属性
分子式 |
C38H47BrFN10O2P |
|---|---|
分子量 |
805.7 g/mol |
IUPAC 名称 |
5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[4-[3-(1-fluoro-2-methylpropan-2-yl)-3,9-diazaspiro[5.5]undecan-9-yl]-2-methoxy-5-(1-methylpyrazol-4-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C38H47BrFN10O2P/c1-37(2,24-40)50-17-11-38(12-18-50)9-15-49(16-10-38)31-20-32(52-4)30(19-26(31)25-21-44-48(3)23-25)46-36-43-22-27(39)35(47-36)45-29-8-7-28-33(42-14-13-41-28)34(29)53(5,6)51/h7-8,13-14,19-23H,9-12,15-18,24H2,1-6H3,(H2,43,45,46,47) |
InChI 键 |
FRZRMIPAYIRAHD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CF)N1CCC2(CCN(CC2)C3=CC(=C(C=C3C4=CN(N=C4)C)NC5=NC=C(C(=N5)NC6=C(C7=NC=CN=C7C=C6)P(=O)(C)C)Br)OC)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



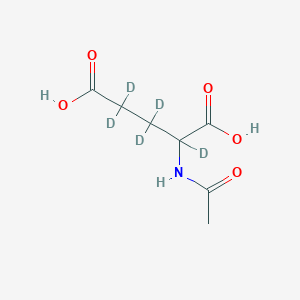
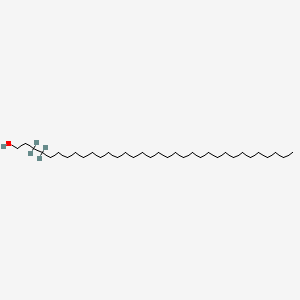
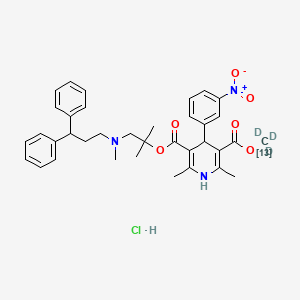
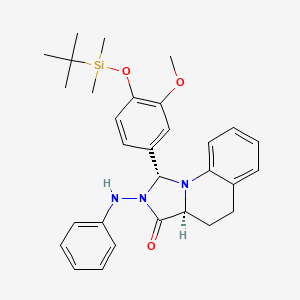


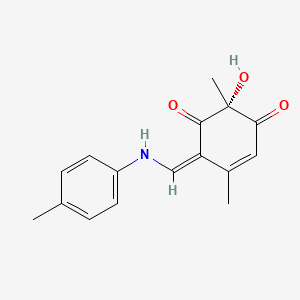
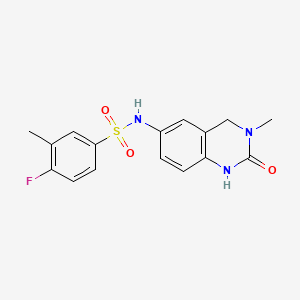
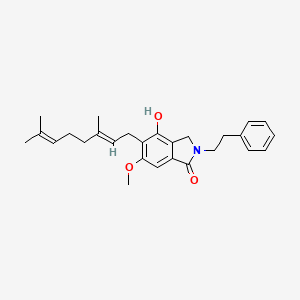
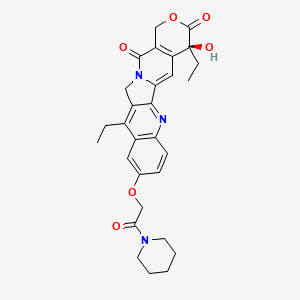
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
